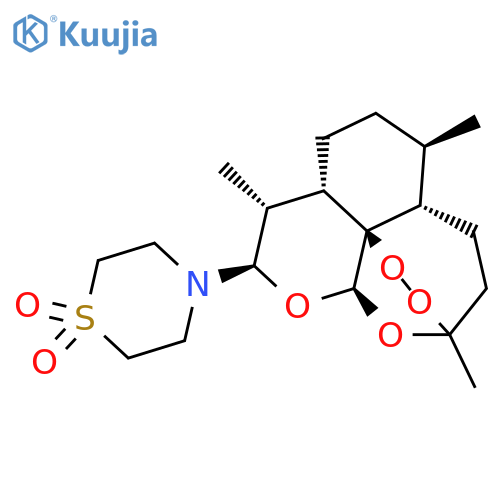Cas no 255730-18-8 (Artemisone)
アルテミゾン(Artemisone)は、マラリア治療に用いられるアルテミシニン系化合物の一種であり、高い抗マラリア活性を示します。従来のアルテミシニン誘導体と比較して、より優れた薬物動態特性と安定性を有し、耐性マラリア原虫に対しても効果的です。また、神経毒性が低く、安全性プロファイルが良好であることが特徴です。その作用機序は、ヘムを介した活性酸素種の生成により、マラリア原虫を選択的に死滅させます。臨床試験では、迅速な症状緩和と再発率の低減が確認されており、特に重症マラリアの治療において有望視されています。

Artemisone structure
商品名:Artemisone
Artemisone 化学的及び物理的性質
名前と識別子
-
- Thiomorpholine,4-[(3R,5aS,6R,8aS,9R,10R,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl]-,1,1-dioxide
- Artemifone
- Thiomorpholine,4-[(3R,5aS,6R,8aS,9R,10R,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10
- 4-[(3R,5aS,6R,8aS,9R,10R,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl]thiomorpholine 1,1-dioxide
- 4-benzamide
- Benzamide, 4-[(3-nitrophenoxy)methyl]-
- CTK3C2059
- 10alpha-[4'-(S,S-Dioxothiomorpholin-1'-yl)]-10-deoxodihydroartemisinin
- BAY 44-9585
- Artemisone
- AKOS040741166
- BAY-449585
- HY-19502
- 255730-18-8
- Q27266724
- 4-((3R,5aS,6R,8aS,9R,10R,12R,12aR)-3,6,9-Trimethyldecahydro-12H-3,12-epoxypyrano(4,3-j)(1,2)benzodioxepin-10-yl)thiomorpholine-1,1-dione
- CHEMBL516268
- 4-[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]-1,4-thiazinane 1,1-dioxide
- SCHEMBL22863299
- MS-26839
- CS-0015600
- 4-((3R,5aS,6R,8aS,9R,10R,12R,12aR)-3,6,9-trimethyldecahydro-12H-3,12-epoxy[1,2]dioxepino[4,3-i]isochromen-10-yl)thiomorpholine 1,1-dioxide
- Artemisone [INN]
- DA-50723
- 4-((3R,5aS,6R,8aS,9R,10R,12R,12aR)-3,6,9-Trimethyldecahydro-12H-3,12-epoxy[1,2]dioxepino[4,3-i]isochromen-10-yl)thiomorpholine 1,1-dioxide;
- G13822
- artemisona
- 796LMW5BUZ
- artemisonum
-
- インチ: InChI=1S/C19H31NO6S/c1-12-4-5-14-13(2)16(20-6-8-27(21,22)9-7-20)24-17-19(14)15(12)10-18(3,11-23-17)25-26-19/h12-17H,4-11H2,1-3H3/t12-,13-,14+,15+,16-,17+,18-,19+/m1/s1
- InChIKey: YHVQDGXHTCSGBJ-AKSSTEKGSA-N
- ほほえんだ: C[C@@H]1CC[C@H]2[C@@H](C)[C@H](N3CCS(=O)(=O)CC3)O[C@H]4[C@@]25[C@H]1C[C@](C)(CO4)OO5
計算された属性
- せいみつぶんしりょう: 401.18700
- どういたいしつりょう: 401.18720888g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 1
- 複雑さ: 696
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
- PSA: 82.68000
- LogP: 2.59590
Artemisone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M567310-100mg |
4-((3R,5aS,6R,8aS,9R,10R,12R,12aR)-3,6,9-Trimethyldecahydro-12H-3,12-epoxy[1,2]dioxepino[4,3-i]isochromen-10-yl)thiomorpholine 1,1-dioxide |
255730-18-8 | 100mg |
$603.00 | 2023-05-17 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce53192-100mg |
Artemisone |
255730-18-8 | 98% | 100mg |
¥23825.00 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14324-25 mg |
Artemisone |
255730-18-8 | 97.45% | 25mg |
¥8478.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce53192-10mg |
Artemisone |
255730-18-8 | 98% | 10mg |
¥4944.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce53192-5mg |
Artemisone |
255730-18-8 | 98% | 5mg |
¥3146.00 | 2023-09-07 | |
| Apollo Scientific | BICR242-5mg |
Artemisone |
255730-18-8 | 5mg |
£454.00 | 2024-05-24 | ||
| Apollo Scientific | BICR242-10mg |
Artemisone |
255730-18-8 | 10mg |
£681.00 | 2024-05-24 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14324-100 mg |
Artemisone |
255730-18-8 | 97.45% | 100MG |
¥22567.00 | 2022-04-26 | |
| ChemScence | CS-0015600-5mg |
Artemisone |
255730-18-8 | ≥98.0% | 5mg |
$350.0 | 2022-04-27 | |
| MedChemExpress | HY-19502-10mM*1mLinDMSO |
Artemisone |
255730-18-8 | ≥98.0% | 10mM*1mLinDMSO |
¥3850 | 2022-05-30 |
Artemisone 関連文献
-
Zhantao Yang,Chun-Hua Yang,Shiqi Chen,Xixi Chen,Litian Zhang,Huijun Ren Chem. Commun. 2017 53 12092
-
Meng-Xue Wei,Jia-Ying Yu,Xin-Xin Liu,Xue-Qiang Li,Jin-Hui Yang,Meng-Wei Zhang,Pei-Wen Yang,Si-Si Zhang,Yu He RSC Adv. 2021 11 18333
-
Timothy K. Beng,Jorge Garcia,Jane Eichwald,Claire Borg RSC Adv. 2023 13 14355
-
Madiha Nisar,Herman H.-Y. Sung,Horst Puschmann,Richard Lakerveld,Richard K. Haynes,Ian D. Williams CrystEngComm 2018 20 1205
255730-18-8 (Artemisone) 関連製品
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:255730-18-8)Artemisone

清らかである:99%/99%/99%/99%/99%/99%
はかる:5mg/10mg/25mg/50mg/100mg/1ml
価格 ($):217.0/321.0/498.0/697.0/925.0/238.0